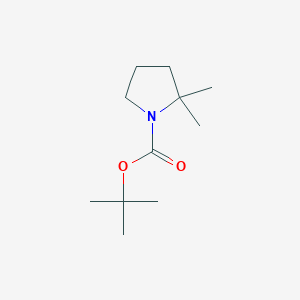
tert-Butyl-2,2-dimethylpyrrolidin-1-carboxylat
Übersicht
Beschreibung
Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
tert-Butyl-2,2-dimethylpyrrolidin-1-carboxylat: wird in der organischen Synthese häufig als Schutzgruppe für Amine verwendet. Die tert-Butyl-(Boc)-Gruppe ist besonders nützlich aufgrund ihrer Stabilität unter verschiedenen Reaktionsbedingungen und ihrer einfachen Entfernung unter schwach sauren Bedingungen .
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Schlüsselzwischenprodukt bei der Synthese von Pharmazeutika. Ihre Struktur findet sich häufig in Molekülen wieder, die so konzipiert sind, dass sie biologische Zielstrukturen wie Enzyme oder Rezeptoren modulieren, die für die Behandlung von Krankheiten entscheidend sind .
Materialwissenschaft
Die einzigartige Struktur der Verbindung macht sie für die Entwicklung von neuen Materialien geeignet. Forscher nutzen sie zur Synthese von Polymeren oder kleinen Molekülen, die in Hochleistungsmaterialien mit spezifischen mechanischen oder chemischen Eigenschaften eingesetzt werden können .
Katalyse
1-Boc-2,2-dimethylpyrrolidin: kann als Ligand oder als Strukturmotiv in Katalysatoren fungieren, die zur Beschleunigung chemischer Reaktionen eingesetzt werden. Seine sterische Hinderung hilft bei der Stabilisierung reaktiver Zwischenprodukte oder bei der Induktion von Selektivität in katalytischen Zyklen .
Biokonjugation
Diese Verbindung wird auch in Biokonjugationstechniken eingesetzt, bei denen sie zur Modifikation von Biomolekülen wie Proteinen oder Nukleinsäuren verwendet wird. Diese Modifikation kann die Stabilität, Verteilung oder Wirksamkeit von therapeutischen Wirkstoffen verbessern .
Analytische Chemie
In der analytischen Chemie wird This compound als Standard oder Reagenz in verschiedenen analytischen Methoden eingesetzt, darunter Chromatographie und Massenspektrometrie, um komplexe Gemische zu analysieren oder zu trennen .
Landwirtschaftliche Chemie
Die Verbindung findet Anwendung in der landwirtschaftlichen Chemie für die Synthese von Pflanzenschutzmitteln. Diese Chemikalien schützen Nutzpflanzen vor Schädlingen oder Krankheiten und verbessern die landwirtschaftliche Produktivität .
Neurowissenschaftliche Forschung
Schließlich wird sie in der neurowissenschaftlichen Forschung zur Synthese von Verbindungen eingesetzt, die die Blut-Hirn-Schranke überwinden können. Diese Eigenschaft ist unerlässlich für die Entwicklung von Medikamenten, die auf das zentrale Nervensystem abzielen .
Wirkmechanismus
Target of Action
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate, also known as 1-Boc-2,2-dimethylpyrrolidine, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore the amine groups present in various organic molecules.
Mode of Action
The compound acts by attaching itself to the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection is achieved through the formation of a carbamate group, which is stable under most conditions and can be selectively removed under acidic conditions .
Biochemical Pathways
The exact biochemical pathways affected by tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate are dependent on the specific amine it is protecting. In general, the compound allows for more selective reactions to occur by preventing the amine group from reacting prematurely .
Result of Action
The primary result of the action of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is the successful protection of amine groups during organic synthesis. This allows for more complex and selective reactions to occur, facilitating the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate are influenced by various environmental factors. For instance, the compound is stable under most conditions, but can be selectively removed under acidic conditions . Additionally, the compound should be stored at a refrigerated temperature to maintain its stability .
Eigenschaften
IUPAC Name |
tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWREAOXJRHDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724455 | |
| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869527-80-0 | |
| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


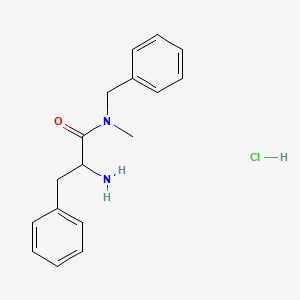
![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)
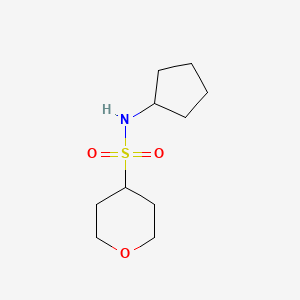
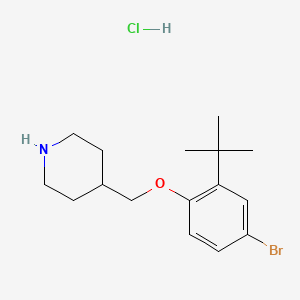

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528869.png)
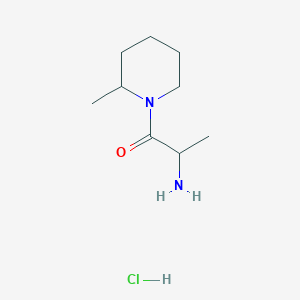
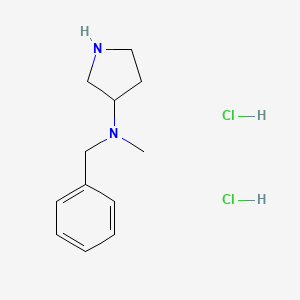
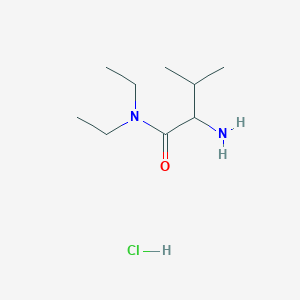
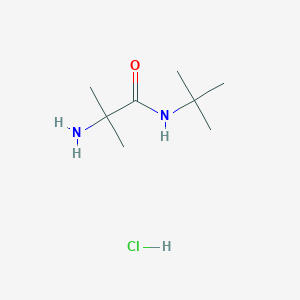
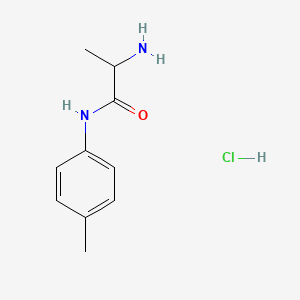
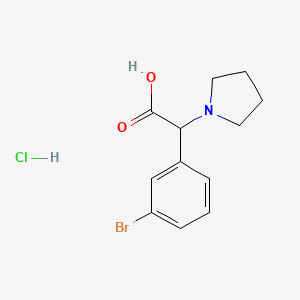

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)
